4-chloro-N-{2-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide
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Overview
Description
4-chloro-N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzodiazole moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Alkylation: The benzodiazole core is then alkylated with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the alkylated benzodiazole with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The prop-2-en-1-yl group can be oxidized to form an epoxide or a diol.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
4-chloro-N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The benzodiazole moiety is known to bind with high affinity to various receptors and enzymes, potentially inhibiting their activity. This can lead to the modulation of biological pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(prop-2-yn-1-yl)aniline hydrochloride
- N,N-diallyl-2-chloroacetamide
- 3-cyano-4-[[3-[2-[[[2-(4-piperidinyl)ethyl]amino]methyl]-4-pyridinyl]-3′-(trifluoromethyl)[1,1′-biphenyl]-4-yl]oxy]-N-1,2,4-thiadiazol-5-yl-benzenesulfonamide trihydrochloride
Uniqueness
4-chloro-N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide is unique due to its specific combination of a benzodiazole moiety with a prop-2-en-1-yl group and a 4-chlorobenzamide structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H18ClN3O |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H18ClN3O/c1-2-13-23-17-6-4-3-5-16(17)22-18(23)11-12-21-19(24)14-7-9-15(20)10-8-14/h2-10H,1,11-13H2,(H,21,24) |
InChI Key |
KSVBURUUNGFSIM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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